molecular formula C15H10F3N3O B2804561 3-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol CAS No. 900730-86-1

3-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol

Cat. No. B2804561
CAS RN: 900730-86-1
M. Wt: 305.26
InChI Key: UJLCVEGIZYTCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol” is a chemical compound with the molecular formula C15H10F3N3O and a molecular weight of 305.26 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of quinazolinone derivatives, such as “3-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol”, often involves the amidation of anthranilic acid derivatives followed by cyclization . For instance, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride .


Molecular Structure Analysis

The molecular structure of “3-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol” is characterized by a quinazolinone core with a trifluoromethyl group and an amino phenol group attached .


Chemical Reactions Analysis

Quinazolinone derivatives have been found to exhibit a broad range of chemical reactivity . For instance, they can undergo various chemical reactions such as electrophilic substitution, oxidation, reduction, and reactions with metal ions . They can also participate in the Mannich reaction and cycloaddition reactions .

Future Directions

The future directions for research on “3-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol” and other quinazolinone derivatives are promising. Given their wide range of biological activities, these compounds are of significant interest in medicinal chemistry . Future research may focus on further exploring their biological activities, optimizing their synthesis, and investigating their potential as therapeutic agents .

properties

IUPAC Name

3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)14-20-12-7-2-1-6-11(12)13(21-14)19-9-4-3-5-10(22)8-9/h1-8,22H,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLCVEGIZYTCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol

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